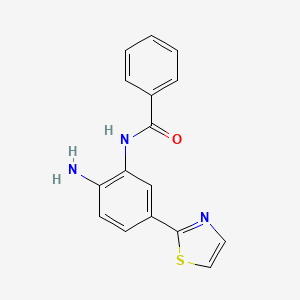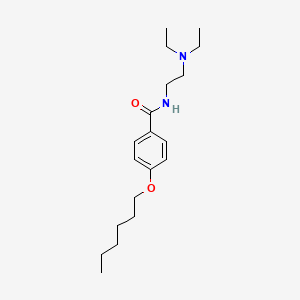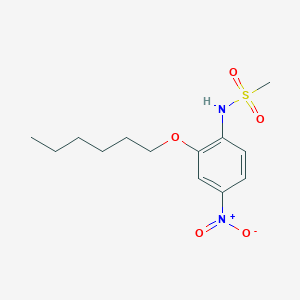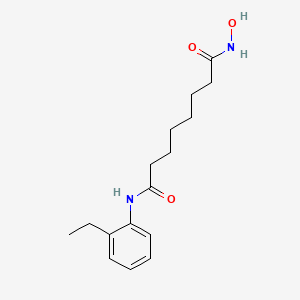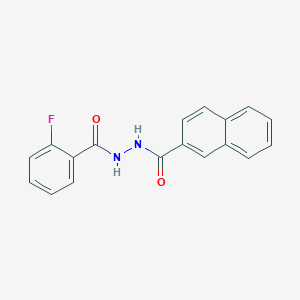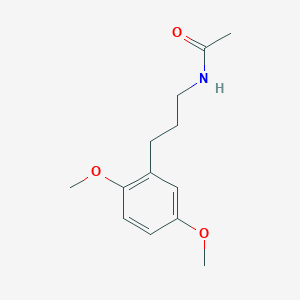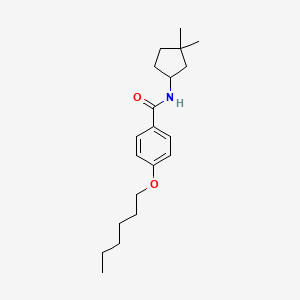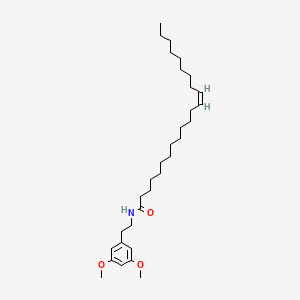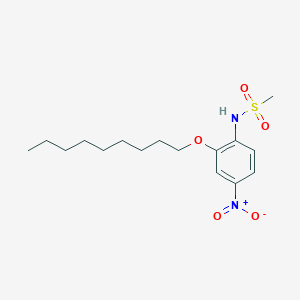
N-(2-nonyloxy-4-nitrophenyl)methanesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2-nonyloxy-4-nitrophenyl)methanesulfonamide is a synthetic organic compound that belongs to the class of sulfonamides This compound is characterized by the presence of a nonyloxy group, a nitrophenyl group, and a methanesulfonamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-nonyloxy-4-nitrophenyl)methanesulfonamide typically involves the following steps:
Nitration: The starting material, 2-nonyloxyphenol, undergoes nitration to introduce a nitro group at the 4-position. This reaction is usually carried out using a mixture of concentrated nitric acid and sulfuric acid.
Sulfonation: The nitrated product is then subjected to sulfonation using methanesulfonyl chloride in the presence of a base such as pyridine or triethylamine. This step introduces the methanesulfonamide group.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This involves the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Chemical Reactions Analysis
Types of Reactions
N-(2-nonyloxy-4-nitrophenyl)methanesulfonamide undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The nonyloxy group can be substituted with other alkoxy groups through nucleophilic substitution reactions.
Oxidation: The phenyl ring can undergo oxidation reactions to form quinones or other oxidized derivatives.
Common Reagents and Conditions
Reduction: Hydrogen gas, palladium on carbon catalyst.
Substitution: Alkyl halides, sodium hydride or potassium carbonate as a base.
Oxidation: Potassium permanganate, chromium trioxide.
Major Products
Reduction: N-(2-amino-4-nonyloxyphenyl)methanesulfonamide.
Substitution: N-(2-alkoxy-4-nitrophenyl)methanesulfonamide.
Oxidation: Quinone derivatives.
Scientific Research Applications
N-(2-nonyloxy-4-nitrophenyl)methanesulfonamide has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as an inhibitor of enzymes such as aromatase, which is involved in estrogen biosynthesis.
Materials Science: The compound is explored for its use in the development of novel materials with specific electronic or optical properties.
Biological Research: It is used as a tool compound to study the effects of sulfonamide derivatives on various biological pathways.
Industrial Applications: The compound is investigated for its potential use in the synthesis of other complex organic molecules.
Comparison with Similar Compounds
Similar Compounds
- N-(2-nitrophenyl)methanesulfonamide
- N-(2-cyclohexyloxy-4-nitrophenyl)methanesulfonamide
- N-(2-chlorophenyl)methanesulfonamide
Uniqueness
N-(2-nonyloxy-4-nitrophenyl)methanesulfonamide is unique due to the presence of the nonyloxy group, which imparts specific hydrophobic properties and influences its interaction with biological targets. This distinguishes it from other similar compounds that may have different alkoxy or aryl groups.
Properties
Molecular Formula |
C16H26N2O5S |
|---|---|
Molecular Weight |
358.5 g/mol |
IUPAC Name |
N-(4-nitro-2-nonoxyphenyl)methanesulfonamide |
InChI |
InChI=1S/C16H26N2O5S/c1-3-4-5-6-7-8-9-12-23-16-13-14(18(19)20)10-11-15(16)17-24(2,21)22/h10-11,13,17H,3-9,12H2,1-2H3 |
InChI Key |
QXUZIGSBVCSGCD-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCOC1=C(C=CC(=C1)[N+](=O)[O-])NS(=O)(=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


